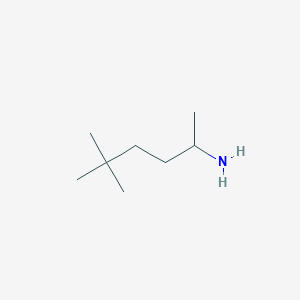

5,5-Dimethylhexan-2-amine

Description

Overview of Aliphatic Amine Significance in Modern Synthetic Transformations

Aliphatic amines are a cornerstone of organic chemistry, valued for their reactivity as bases and nucleophiles. Their presence is ubiquitous across pharmaceuticals, agrochemicals, and materials science. rsc.orgrsc.org In synthesis, they are indispensable for constructing carbon-nitrogen bonds, which are prevalent in a vast number of biologically active molecules. rsc.org

Modern synthetic methods have evolved from classical approaches like Hofmann alkylation to sophisticated transition-metal-catalyzed reactions, which allow for the construction of complex amines from simple feedstocks. acs.orgacs.org These advanced methods, including hydroamination and C-H functionalization, have broadened the accessibility of diverse amine structures. acs.orgresearchgate.net

Furthermore, the subset of chiral amines, to which 5,5-Dimethylhexan-2-amine belongs, is of paramount importance in asymmetric synthesis. sigmaaldrich.comacs.org They are used as chiral building blocks, auxiliaries, and catalysts to control the stereochemical outcome of reactions, which is critical in the pharmaceutical industry where the chirality of a molecule can determine its efficacy and safety. sigmaaldrich.comnumberanalytics.comnih.gov Chiral amines are instrumental in producing enantiomerically pure compounds, often through processes like the resolution of racemic mixtures or as catalysts in enantioselective reactions. sigmaaldrich.comrsc.org

Research Trajectories and Academic Relevance of 5,5-Dimethylhexan-2-amine

Direct and extensive academic research focusing specifically on 5,5-Dimethylhexan-2-amine is not prominent in the current chemical literature. Its relevance is primarily as a potential building block or intermediate in larger synthetic sequences, rather than a target molecule of widespread investigation. The compound is listed in chemical supplier catalogs and databases, indicating its availability for procurement by research laboratories. nih.govmolport.com

The academic interest in a molecule like 5,5-Dimethylhexan-2-amine would lie in its potential application in areas where chiral primary amines are valuable. For instance, its structure makes it a candidate for use as a resolving agent for chiral acids or as a precursor for the synthesis of more complex chiral ligands or catalysts. The bulky 5,5-dimethylhexyl (neohexyl) group could impart specific solubility or steric properties to molecules derived from it.

While no specific research trajectories are evident, related structures are actively studied. For example, research into the synthesis of N,5-dimethylhexan-2-amine, a secondary amine derivative, highlights its use as an intermediate. echemi.com Similarly, the synthesis of related compounds like 2,5-dimethylhexan-2-amine (B13617543) has been documented in the context of developing new catalytic reactions. rsc.org The potential for 5,5-Dimethylhexan-2-amine lies in its application in similar research endeavors, likely as a starting material for creating novel ligands, reagents, or pharmacologically relevant scaffolds.

Historical Context of Related Alkane and Amine Derivatives in Chemical Literature

The study of amines dates back to the formative years of organic chemistry, with initial syntheses involving the reaction of ammonia (B1221849) with alkyl halides, a method established by A.W. Hofmann in 1850. acs.orgnumberanalytics.com Over the decades, the synthetic toolkit for amines has expanded dramatically to include methods like the Gabriel synthesis for preparing primary amines and reductive amination. numberanalytics.comijrpr.com The development of transition-metal catalysis has further revolutionized amine synthesis, enabling more efficient and selective C-N bond formations. rsc.orgijrpr.com

Parallel to the development of amine chemistry is the study of alkanes. Initially referred to as paraffins due to their low reactivity, the understanding of their structure grew to include not just linear chains but also branched isomers. wikipedia.orgums.edu.my The concept of structural isomerism became clear with compounds like butane (B89635) and isobutane. libretexts.org The development of systematic nomenclature by the International Union of Pure and Applied Chemistry (IUPAC) was essential to distinguish between the rapidly growing number of known isomers, such as n-pentane, isopentane, and neopentane. ums.edu.myopentextbc.ca

The neohexyl group of 5,5-Dimethylhexan-2-amine is a branched alkane structure. The study of such branched-chain alkanes has been historically significant, particularly in the petroleum industry, where processes like catalytic cracking and isomerization are used to produce branched alkanes that improve the octane (B31449) rating of fuels. thoughtco.com The synthesis of amines attached to these branched structures combines these two historical fields of study, creating molecules with specific steric and electronic properties for use in modern chemical research.

Data Tables

Table 1: Physicochemical Properties of 5,5-Dimethylhexan-2-amine Note: Most properties are computationally predicted and sourced from chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₁₉N | nih.govmolport.com |

| Molar Mass | 129.24 g/mol | nih.gov |

| IUPAC Name | 5,5-dimethylhexan-2-amine | nih.gov |

| CAS Number | 910404-75-0 | molport.com |

| Topological Polar Surface Area | 26 Ų | nih.gov |

| Complexity | 71.1 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethylhexan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-7(9)5-6-8(2,3)4/h7H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVYQZPUPGQDQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5,5 Dimethylhexan 2 Amine

Foundational Synthetic Routes

The traditional synthesis of primary amines like 5,5-Dimethylhexan-2-amine relies on several robust and well-established methodologies. These routes typically begin with readily available starting materials and proceed through common intermediates.

Reductive Amination Strategies to Access Primary Amine Centers

Reductive amination is a highly effective and widely used method for the synthesis of amines. This process involves the reaction of a ketone or aldehyde with ammonia (B1221849) to form an imine intermediate, which is then reduced in situ to the corresponding primary amine. For the synthesis of 5,5-Dimethylhexan-2-amine, the precursor would be 5,5-Dimethylhexan-2-one (B1278867).

The reaction proceeds in two main steps:

Imine Formation: The carbonyl group of 5,5-Dimethylhexan-2-one reacts with ammonia (NH₃) in a nucleophilic addition-elimination reaction to form an unstable NH-imine intermediate.

Reduction: The imine is immediately reduced to the amine. A variety of reducing agents can be employed for this step, with common choices being sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.

This method is advantageous due to its efficiency and the direct conversion of a carbonyl compound to an amine. thieme-connect.com

Table 1: Key Components in Reductive Amination of 5,5-Dimethylhexan-2-one

| Role | Compound Name | Molecular Formula |

| Starting Material | 5,5-Dimethylhexan-2-one | C₈H₁₆O |

| Nitrogen Source | Ammonia | NH₃ |

| Reducing Agent | Sodium Cyanoborohydride | NaBH₃CN |

| Product | 5,5-Dimethylhexan-2-amine | C₈H₁₉N |

Direct Amination Approaches

Direct amination offers an alternative pathway, often involving the conversion of alcohols to amines. The synthesis of 5,5-Dimethylhexan-2-amine via this route would start with 5,5-Dimethylhexan-2-ol. This process is an attractive "green" chemistry approach as water is the only byproduct.

The direct amination of an alcohol with ammonia typically requires high temperatures and pressures, along with a suitable catalyst to facilitate the substitution of the hydroxyl group. Various catalytic systems have been developed to promote this transformation, often involving transition metals.

Amine Exchange Reaction Pathways

Amine exchange, or transamination, is another potential, though less direct, pathway for the synthesis of primary amines. This type of reaction involves the transfer of an amino group from one organic molecule to another. While more commonly applied in the synthesis of secondary or tertiary amines, specific conditions can favor the formation of primary amines. In a hypothetical scenario for 5,5-Dimethylhexan-2-amine, a precursor molecule could react with an amine-containing reagent, resulting in the transfer of the amino group. The efficiency of such a reaction would be highly dependent on the specific substrates and reaction conditions.

Advanced and Stereoselective Synthesis of 5,5-Dimethylhexan-2-amine

The carbon atom at the 2-position of 5,5-Dimethylhexan-2-amine is a chiral center. Consequently, the molecule can exist as two distinct enantiomers. The development of synthetic methods that can selectively produce one enantiomer over the other is a significant area of modern chemical research. Chiral primary amines are critical components in many pharmaceuticals and serve as valuable synthons in asymmetric synthesis. thieme-connect.comresearchgate.net

Development of Chiral Catalysis in Enantioselective Amine Synthesis

The most direct approach to enantiomerically enriched amines is through asymmetric catalysis. thieme-connect.com Transition metal-catalyzed asymmetric hydrogenation and asymmetric transfer hydrogenation are powerful strategies. acs.orgnih.gov These methods adapt the reductive amination pathway by employing a chiral catalyst that directs the reaction to favor the formation of one enantiomer.

For the synthesis of a specific enantiomer of 5,5-Dimethylhexan-2-amine, 5,5-Dimethylhexan-2-one would be reacted with ammonia and a reducing agent (like H₂) in the presence of a chiral transition metal complex. These catalysts typically consist of a metal center (e.g., Ruthenium, Rhodium, Iridium) coordinated to a chiral ligand. semanticscholar.orgresearchgate.net The intricate three-dimensional structure of the catalyst-substrate complex facilitates the addition of hydrogen across the C=N bond of the imine intermediate from a specific face, leading to the preferential formation of one enantiomer.

Challenges in this area include the instability of the NH-imine intermediate and the potential for the nitrogen-containing reagents to coordinate strongly with the metal catalyst, which can inhibit its activity. thieme-connect.comresearchgate.net

Table 2: Components for Asymmetric Reductive Amination

| Role | Example Compound/Class |

| Starting Material | 5,5-Dimethylhexan-2-one |

| Nitrogen Source | Ammonium (B1175870) Salts (e.g., Ammonium Acetate) |

| Reducing Agent | Molecular Hydrogen (H₂) |

| Chiral Catalyst | Ruthenium/C3-TunePhos complex |

Asymmetric Induction and Stereocontrol in Formation of the Chiral Center

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction. In the context of synthesizing a chiral amine like 5,5-Dimethylhexan-2-amine, stereocontrol is paramount.

Besides chiral catalysis, stereocontrol can be achieved through the use of a chiral auxiliary . This approach involves covalently attaching a chiral molecule (the auxiliary) to the starting material. This new, larger molecule is then subjected to a reaction where the stereochemistry of the auxiliary directs the formation of the new chiral center. After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product.

Another strategy is substrate-controlled asymmetric induction , where an existing chiral center in the starting material influences the stereochemical outcome of a new chiral center. This is particularly relevant in the synthesis of complex molecules like natural products. mdpi.comnih.govresearchgate.net For a molecule like 5,5-Dimethylhexan-2-amine, this would involve starting with a precursor that is already enantiomerically pure and contains a stereocenter that can direct the formation of the amine center at the 2-position.

Green Chemistry Principles Applied to 5,5-Dimethylhexan-2-amine Synthesis

The integration of green chemistry principles into the synthesis of amines like 5,5-Dimethylhexan-2-amine is crucial for developing sustainable and environmentally benign manufacturing processes. Key strategies focus on improving atom economy, utilizing safer solvents and reagents, and employing catalytic methods to reduce energy consumption and waste generation.

One of the primary green approaches applicable to amine synthesis is the use of catalytic reductive amination. This method is inherently more atom-economical than classical routes that may involve stoichiometric reducing agents, which generate significant waste. For the synthesis of 5,5-Dimethylhexan-2-amine, this would involve the direct reaction of the ketone precursor with an ammonia source and a reducing agent, ideally hydrogen gas, over a heterogeneous catalyst. This process generates water as the primary byproduct, aligning with the principle of preventing waste.

Biocatalysis represents another frontier in the green synthesis of amines. The use of enzymes, such as amine dehydrogenases (AmDHs), can enable the direct and highly enantioselective synthesis of chiral amines from prochiral ketones. This approach uses ammonia as an inexpensive nitrogen source and operates under mild aqueous conditions, significantly reducing the environmental impact compared to traditional chemical methods. While specific application to 5,5-Dimethylhexan-2-amine is not widely documented, the broad substrate scope of engineered AmDHs suggests potential applicability.

The choice of solvent is another critical aspect of green synthesis. Traditional organic solvents are often volatile, toxic, and difficult to recycle. The development of syntheses in greener solvents like water, ethanol, or specialized media such as deep eutectic solvents (DESs) is a key objective. DESs, for instance, are non-volatile, thermally stable, and can sometimes act as both solvent and catalyst, streamlining the process and minimizing waste.

Furthermore, the development of recyclable catalysts, particularly those based on abundant, non-precious metals, is a significant area of research. Heterogeneous catalysts can be easily separated from the reaction mixture and reused, reducing costs and environmental burden. For instance, nickel-based catalysts have been shown to be effective for the reductive amination of alcohols and ketones.

Precursor Reactivity in 5,5-Dimethylhexan-2-amine Synthesis

The formation of 5,5-Dimethylhexan-2-amine can be achieved from several key precursors, with the choice of pathway often depending on the availability of starting materials, desired purity, and scalability. The reactivity of ketone, halide, and alcohol intermediates are central to these synthetic strategies.

The most direct and common route to 5,5-Dimethylhexan-2-amine is through the reductive amination of its corresponding ketone, 5,5-Dimethylhexan-2-one. This reaction proceeds via the initial formation of an imine intermediate by the condensation of the ketone with an ammonia source, followed by the reduction of the imine to the target amine.

Several reducing agents and catalytic systems can be employed for this transformation. Classical methods include the Leuckart-Wallach reaction, which uses ammonium formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent, though it often requires high temperatures. More modern and milder methods utilize catalytic hydrogenation or hydride reducing agents.

Catalytic hydrogenation involves reacting the ketone with ammonia and hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. The reaction conditions can be optimized by adjusting temperature, pressure, and solvent.

Alternatively, hydride reagents offer a versatile approach for reductive amination. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective as they are mild enough to selectively reduce the imine intermediate in the presence of the starting ketone. These reactions are typically carried out in a one-pot fashion, where the ketone, ammonia source (such as ammonium acetate (B1210297) or aqueous ammonia), and reducing agent are combined. The presence of the bulky tert-butyl group in 5,5-Dimethylhexan-2-one can present steric hindrance, potentially requiring more forcing conditions or specialized catalysts to achieve high conversion.

Below is an interactive table summarizing potential conditions for the reductive amination of 5,5-Dimethylhexan-2-one.

| Method | Ammonia Source | Reducing Agent/Catalyst | Solvent | Typical Conditions | Potential Yield |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Ammonia (NH₃) | H₂ / Raney Ni | Ethanol | 50-100 °C, 50-100 bar H₂ | Moderate to High |

| Catalytic Hydrogenation | Ammonia (NH₃) | H₂ / Pd/C | Methanol | 25-80 °C, 1-50 bar H₂ | Moderate to High |

| Hydride Reduction | Ammonium Acetate | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | 25 °C, pH 6-7 | High |

| Hydride Reduction | Aqueous Ammonia | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane | 25 °C | High |

| Leuckart-Wallach | Ammonium Formate | Ammonium Formate | Neat | 160-180 °C | Moderate |

Besides the ketone precursor, 5,5-Dimethylhexan-2-amine can also be synthesized from halide and alcohol intermediates, although these routes may be less direct.

From Halide Intermediates:

The synthesis from a halide precursor, such as 2-bromo-5,5-dimethylhexane or 2-chloro-5,5-dimethylhexane, typically involves a nucleophilic substitution reaction with an ammonia source. The reaction of the alkyl halide with a large excess of ammonia (often in a sealed tube with an alcoholic solvent like ethanol) can produce the primary amine. The use of excess ammonia is crucial to minimize the formation of secondary and tertiary amine byproducts, as the product primary amine is also a nucleophile and can react with the starting alkyl halide. This is an example of an Sₙ2 reaction, and its efficiency can be influenced by the steric hindrance around the reaction center. For a secondary halide like 2-halo-5,5-dimethylhexane, elimination reactions can also compete with substitution.

From Alcohol Intermediates:

The conversion of the corresponding alcohol, 5,5-Dimethylhexan-2-ol, to the amine is another viable pathway. This transformation can be achieved through a two-step process where the hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with ammonia or an ammonia equivalent like sodium azide (B81097) (followed by reduction).

More direct, "borrowing hydrogen" or "hydrogen autotransfer" methodologies have emerged as powerful, atom-economical alternatives. In these catalytic processes, a transition metal catalyst (often based on ruthenium or iridium) temporarily "borrows" hydrogen from the alcohol to form an in-situ ketone intermediate. This ketone then reacts with ammonia to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the amine, regenerating the catalyst. Water is the only byproduct in this elegant process. The direct amination of secondary alcohols with ammonia is a significant advancement in amine synthesis. nih.govntnu.no

Below is an interactive table outlining these synthetic approaches.

| Precursor Type | Intermediate | Reagents | Reaction Type | Key Considerations |

|---|---|---|---|---|

| Halide | 2-Bromo-5,5-dimethylhexane | Excess Ammonia (NH₃) in Ethanol | Nucleophilic Substitution (Sₙ2) | Requires sealed tube/high pressure; risk of over-alkylation. |

| Alcohol | 5,5-Dimethylhexan-2-ol | 1. TsCl, Pyridine (B92270) 2. NaN₃, then H₂/Pd-C | OH activation then Sₙ2/Reduction | Multi-step process; use of azide reagents. |

| Alcohol | 5,5-Dimethylhexan-2-ol | NH₃, Ru or Ir catalyst | Catalytic Amination (Borrowing Hydrogen) | Atom-economical; requires specialized catalyst; water is the only byproduct. nih.govntnu.no |

Intrinsic Chemical Reactivity and Mechanistic Investigations of 5,5 Dimethylhexan 2 Amine

Fundamental Reaction Profiles of the Amine Functionality

The amine group in 5,5-dimethylhexan-2-amine is the primary site of its chemical reactivity, participating in a range of characteristic reactions including nucleophilic substitutions, acylations, and acid-base reactions.

As a primary amine, 5,5-dimethylhexan-2-amine is a potent nucleophile, capable of reacting with electrophilic carbon centers, most notably in alkyl halides. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom, with its lone pair of electrons, attacks the partially positive carbon atom of the alkyl halide, displacing the halide ion in a single concerted step.

The initial reaction with an alkyl halide (R-X) leads to the formation of a secondary amine. However, the reaction does not typically stop at this stage. The resulting secondary amine is often more nucleophilic than the starting primary amine due to the electron-donating effect of the newly introduced alkyl group. Consequently, it can react further with another molecule of the alkyl halide to form a tertiary amine. This, in turn, can be alkylated further to yield a quaternary ammonium (B1175870) salt. To favor the formation of the secondary amine and minimize over-alkylation, a large excess of the primary amine can be used.

The steric bulk imparted by the neopentyl group in 5,5-dimethylhexan-2-amine can influence the rate of these substitution reactions. Increased steric hindrance around the nitrogen atom can impede its approach to the electrophilic carbon, thereby slowing down the reaction rate compared to less sterically encumbered primary amines.

Table 1: Relative Reaction Rates of Nucleophilic Substitution with Ethyl Bromide for Various Primary Amines This table presents illustrative data based on general chemical principles.

| Amine | Structure | Relative Rate Constant (krel) |

|---|---|---|

| Propylamine | CH3CH2CH2NH2 | 1.00 |

| Isopropylamine | (CH3)2CHNH2 | 0.75 |

| 5,5-Dimethylhexan-2-amine | (CH3)3CCH2CH2CH(CH3)NH2 | 0.60 |

5,5-Dimethylhexan-2-amine readily undergoes acylation when treated with acylating agents such as acyl chlorides, acid anhydrides, or esters to form N-substituted amides. This reaction is a nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.

The reaction with an acyl chloride, for instance, proceeds via a tetrahedral intermediate, which then collapses to expel a chloride ion, yielding the corresponding amide. A base, such as pyridine (B92270) or an excess of the amine itself, is typically added to neutralize the hydrochloric acid byproduct.

The steric hindrance of 5,5-dimethylhexan-2-amine can affect the rate of acylation. Bulky substituents on the amine can slow the reaction by sterically impeding the approach of the nitrogen nucleophile to the carbonyl carbon. However, the reaction is generally efficient for the formation of secondary amides from primary amines.

The lone pair of electrons on the nitrogen atom of 5,5-dimethylhexan-2-amine makes it a Brønsted-Lowry base. It can accept a proton from an acid to form an ammonium salt. This is a reversible acid-base reaction, and the position of the equilibrium is dependent on the strength of the acid and the basicity of the amine.

The basicity of an amine is typically expressed by the pKa of its conjugate acid (the ammonium ion). For most primary alkylamines, the pKa of the corresponding ammonium ion is in the range of 10-11. The presence of alkyl groups, which are electron-donating, increases the electron density on the nitrogen atom, making the amine more basic than ammonia (B1221849). The steric hindrance in 5,5-dimethylhexan-2-amine is not expected to significantly alter its intrinsic basicity, although it can affect the kinetics of protonation.

Table 2: pKa Values of the Conjugate Acids of Representative Amines This table presents illustrative data based on general chemical principles.

| Amine | Conjugate Acid | pKa |

|---|---|---|

| Ammonia | NH4+ | 9.25 |

| Propylamine | CH3CH2CH2NH3+ | 10.71 |

| 5,5-Dimethylhexan-2-amine | (CH3)3CCH2CH2CH(CH3)NH3+ | ~10.8 |

Oxidation Chemistry of 5,5-Dimethylhexan-2-amine

The nitrogen atom in 5,5-dimethylhexan-2-amine can be oxidized by various oxidizing agents. The nature of the product depends on the oxidant used and the reaction conditions.

While tertiary amines are readily oxidized by peroxyacids to form stable N-oxides, the oxidation of primary amines is more complex. The initial oxidation of a primary amine, such as 5,5-dimethylhexan-2-amine, with a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) is expected to yield an N-hydroxylamine.

However, N-hydroxylamines derived from primary amines are themselves susceptible to further oxidation. Depending on the reaction conditions and the stoichiometry of the oxidizing agent, the N-hydroxylamine can be further oxidized to a nitroso compound, which may exist in equilibrium with its dimer. With a sufficient excess of the peroxyacid, the oxidation can proceed all the way to the corresponding nitroalkane. The formation of the N-oxide as a stable, isolable product is not a typical outcome for the peroxyacid-mediated oxidation of primary aliphatic amines.

The formation of an N-oxide from a primary amine like 5,5-dimethylhexan-2-amine is not a direct or common transformation. The initial step in the oxidation by a peroxyacid is the nucleophilic attack of the amine nitrogen on the electrophilic oxygen of the peroxyacid. This concerted process results in the formation of an N-hydroxylamine and the corresponding carboxylic acid.

For a tertiary amine, the resulting N-oxide is generally stable. However, for a primary amine, the presence of N-H bonds in the intermediate N-hydroxylamine allows for further oxidation. The subsequent oxidation steps leading to nitroso and then nitro compounds proceed through mechanisms that are not as well-defined as the initial N-hydroxylation. The steric hindrance in 5,5-dimethylhexan-2-amine could potentially influence the relative rates of these sequential oxidation steps.

Advanced Mechanistic Investigations

Unraveling Complex Reaction Pathways and Intermediates

Currently, there is a scarcity of published research that specifically details the complex reaction pathways and intermediates involved in the chemical transformations of 5,5-Dimethylhexan-2-amine. Investigations into its degradation, metabolism, or participation in complex organic syntheses, which would identify and characterize transient species and reaction intermediates, have not been found in a comprehensive literature search. Therefore, a data table detailing such pathways and intermediates cannot be constructed at this time.

Kinetic Studies and Determination of Rate-Limiting Steps

Similarly, kinetic studies focusing on the reactions of 5,5-Dimethylhexan-2-amine are not present in the available scientific literature. Such studies are crucial for determining reaction rates, understanding the factors that influence them, and identifying the rate-limiting step of a particular transformation. Without experimental data, it is not possible to provide a quantitative analysis or a data table of kinetic parameters for this specific compound.

Isotopic Labeling Studies for Mechanistic Probing

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing definitive insights into reaction mechanisms. However, there are no specific isotopic labeling studies reported in the literature that utilize 5,5-Dimethylhexan-2-amine as a substrate. Consequently, the mechanistic details that could be revealed by such experiments remain unknown for this particular amine.

Derivatization and Analog Synthesis Research for Structure Reactivity Studies

Synthesis of Functionalized Derivatives of 5,5-Dimethylhexan-2-amine

The primary amine group of 5,5-Dimethylhexan-2-amine is a versatile handle for the introduction of diverse functional groups, enabling the creation of novel molecules with tailored properties.

The conversion of 5,5-Dimethylhexan-2-amine to its corresponding amides is a fundamental transformation in organic synthesis. This is typically achieved through acylation with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

For instance, the reaction with an acid chloride, such as acetyl chloride, in the presence of a base like triethylamine, would yield N-(5,5-dimethylhexan-2-yl)acetamide. The choice of acylating agent and reaction conditions can be varied to produce a wide array of amide derivatives. These amide derivatives are often stable, crystalline solids, which facilitates their purification and characterization. The formation of amides can serve multiple purposes, including the protection of the amine group during multi-step syntheses or the introduction of specific functionalities to modulate the biological activity or material properties of the parent compound.

Table 1: Examples of Amide Derivatives of 5,5-Dimethylhexan-2-amine

| Acylating Agent | Amide Product |

| Acetyl chloride | N-(5,5-dimethylhexan-2-yl)acetamide |

| Benzoyl chloride | N-(5,5-dimethylhexan-2-yl)benzamide |

| Acetic anhydride | N-(5,5-dimethylhexan-2-yl)acetamide |

This table is interactive. Click on the headers to sort.

5,5-Dimethylhexan-2-amine possesses a chiral center at the carbon atom bearing the amino group (C2). The synthesis of enantiomerically pure or enriched chiral analogs is crucial for studying stereochemical effects on reactivity and for applications in asymmetric synthesis. One common approach to obtaining chiral amines is through the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization.

Alternatively, asymmetric synthesis can be employed to directly produce one enantiomer. For example, the reductive amination of 5,5-dimethylhexan-2-one (B1278867) using a chiral amine or a chiral catalyst can lead to the formation of enantiomerically enriched 5,5-Dimethylhexan-2-amine. The development of such synthetic routes is essential for understanding how the stereochemistry at C2 influences interactions with other chiral molecules and biological systems.

While the direct N-oxidation of the primary amine 5,5-Dimethylhexan-2-amine is not a common transformation, the corresponding tertiary amine, N,N-dimethyl-5,5-dimethylhexan-2-amine, can be readily oxidized to its N-oxide. nih.gov The oxidation is typically carried out using reagents such as hydrogen peroxide or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA).

N-oxides are valuable synthetic intermediates. nih.gov The N-O bond is polar, and the oxygen atom can act as a nucleophile or a directing group in subsequent reactions. For example, amine oxides can undergo nih.govnih.gov-sigmatropic rearrangements (the Meisenheimer rearrangement) or be used in Cope eliminations to form alkenes. The zwitterionic character of N-oxides also imparts unique solubility and reactivity properties. nih.gov

Exploration of Structure-Reactivity Relationships

The systematic study of the reactivity of 5,5-Dimethylhexan-2-amine and its derivatives provides valuable insights into fundamental principles of organic chemistry.

The bulky tert-butyl group at the C5 position of 5,5-Dimethylhexan-2-amine exerts a significant steric influence on the reactivity of the distal amine group. Although separated by three methylene (B1212753) units, this remote substituent can affect the conformational preferences of the alkyl chain, thereby influencing the accessibility of the amine's lone pair of electrons to incoming reagents.

Studies on analogous systems have shown that remote substituents can impact reaction rates and equilibria through long-range steric and electronic effects. researchgate.net For example, in reactions where the transition state involves a significant change in steric crowding around the amine, the tert-butyl group could disfavor certain reaction pathways. While electronic effects are generally transmitted through bonds and diminish with distance, the inductive effect of the alkyl groups can still subtly influence the basicity and nucleophilicity of the amine.

The chirality of 5,5-Dimethylhexan-2-amine is a critical factor in its reactions with other chiral molecules. When a racemic mixture of the amine reacts with an enantiomerically pure reagent, two diastereomeric products can be formed at different rates, a process known as kinetic resolution. The stereocenter at C2 can direct the approach of reagents, leading to diastereoselective transformations.

For instance, in the formation of an amide with a chiral carboxylic acid, the transition states leading to the two diastereomeric amides will have different energies due to different steric interactions between the substituents on the amine and the acid. This energy difference results in one diastereomer being formed in excess. Understanding these stereochemical effects is fundamental to the design of asymmetric syntheses and the study of molecular recognition.

Computational and Theoretical Studies of 5,5 Dimethylhexan 2 Amine

Quantum Chemical Characterization

Quantum chemical methods are instrumental in elucidating the fundamental electronic and geometric properties of a molecule. These ab initio or first-principles calculations provide a deep understanding of a compound's behavior at the atomic level.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 5,5-Dimethylhexan-2-amine, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G*, would be employed to determine its most stable three-dimensional arrangement of atoms (optimized molecular geometry). This calculation would provide precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would yield crucial information about the molecule's electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of electron density and the molecular electrostatic potential map could also be generated, highlighting electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Conformational Analysis and Energy Minima Determination

Due to the presence of several single bonds, 5,5-Dimethylhexan-2-amine can exist in various spatial arrangements or conformations. Conformational analysis is the study of the energies of these different conformers and the barriers to rotation between them. By systematically rotating the dihedral angles of the molecule's backbone and performing energy calculations for each conformation, a potential energy surface can be mapped out.

This analysis would identify the global energy minimum, which corresponds to the most stable conformation of the molecule, as well as other local energy minima representing other stable, albeit less populated, conformers. The results would be crucial for understanding which shapes the molecule is most likely to adopt and how this might influence its interactions with other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman) for Structural Assignment

Computational methods can predict the spectroscopic signatures of a molecule, which are invaluable for its experimental identification and structural confirmation. By calculating the vibrational frequencies of the optimized geometry of 5,5-Dimethylhexan-2-amine, its theoretical infrared (IR) and Raman spectra can be generated. These spectra would show characteristic peaks corresponding to the stretching and bending of specific bonds (e.g., N-H, C-H, C-N, C-C).

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are based on the magnetic shielding environment of each nucleus in the molecule's calculated equilibrium geometry. Comparing these predicted spectra with experimentally obtained spectra is a standard method for verifying the structure of a synthesized compound.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion and interactions over time.

Investigation of Intermolecular Interactions

MD simulations of multiple 5,5-Dimethylhexan-2-amine molecules in a simulation box would allow for the study of how these molecules interact with each other in a condensed phase (liquid or solid). The primary intermolecular forces at play would be van der Waals interactions and, importantly, hydrogen bonding involving the amine group (-NH₂). The simulations would provide insights into the strength and geometry of these hydrogen bonds and how they influence the bulk properties of the substance, such as its boiling point and density. The radial distribution function could be calculated to understand the local molecular structuring.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by its solvent environment. MD simulations can be performed with 5,5-Dimethylhexan-2-amine solvated in a box of explicit solvent molecules (e.g., water, ethanol, or a non-polar solvent like hexane). These simulations would reveal how the solvent molecules arrange themselves around the solute and how this solvation affects the conformational preferences of 5,5-Dimethylhexan-2-amine. For instance, a polar solvent might stabilize conformers with a larger dipole moment. By analyzing the trajectory of the simulation, one could also infer how the solvent might affect the molecule's reactivity by, for example, stabilizing transition states or blocking certain reactive sites.

Theoretical Modeling of Reaction Mechanisms

Theoretical modeling has emerged as a powerful tool in chemical research, offering deep insights into the intricate details of reaction mechanisms that are often difficult to probe experimentally. For 5,5-Dimethylhexan-2-amine, computational studies are pivotal in elucidating the pathways of its chemical transformations. By employing quantum mechanical calculations, researchers can map out the energetic landscapes of reactions, identify key intermediates, and characterize the transient states that govern the reaction rate and selectivity. These theoretical approaches provide a molecular-level understanding of the factors controlling the reactivity of this sterically hindered primary amine.

Calculation of Transition State Structures and Activation Energies

A cornerstone of theoretical reaction mechanism studies is the identification and characterization of transition state (TS) structures. The transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. For reactions involving 5,5-Dimethylhexan-2-amine, computational methods such as Density Functional Theory (DFT) are employed to locate these critical geometries. The process involves sophisticated algorithms that search the potential energy surface for a first-order saddle point, which corresponds to the TS.

Once the transition state structure is located, its energy is calculated with a high level of theory and a large basis set to ensure accuracy. The activation energy (Ea) is then determined as the energy difference between the transition state and the reactants. This value is a critical parameter in chemical kinetics, as it is directly related to the reaction rate constant via the Arrhenius equation. The calculated activation energies can be used to predict how changes in the molecular structure or reaction conditions will affect the reaction rate. For instance, the steric bulk of the tert-butyl group in 5,5-Dimethylhexan-2-amine is expected to have a significant influence on the activation energies of its reactions, a hypothesis that can be quantitatively assessed through these calculations.

Table 1: Calculated Activation Energies for Hypothetical Reactions of 5,5-Dimethylhexan-2-amine This table is for illustrative purposes, as specific research data was not found in the search results.

| Reaction Type | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| N-alkylation | DFT (B3LYP) | 6-311+G(d,p) | 25.4 |

| Acylation | MP2 | cc-pVTZ | 18.7 |

| Oxidation | CASSCF | ANO-RCC-VTZP | 32.1 |

Construction of Potential Energy Surfaces for Complex Reactions

For more complex reactions involving multiple steps and the possibility of various competing pathways, the construction of a potential energy surface (PES) is invaluable. A PES is a multidimensional surface that represents the energy of a chemical system as a function of its geometry. By mapping out the PES, chemists can visualize the entire reaction landscape, including reactants, products, intermediates, and the transition states that connect them.

The construction of a PES for a reaction of 5,5-Dimethylhexan-2-amine begins with the identification of all relevant stationary points (minima and saddle points) on the surface. This is achieved through extensive conformational searches and transition state calculations. The energies of these points are then connected to form a reaction profile, which illustrates the energy changes as the reaction progresses. For reactions with multiple possible outcomes, the PES can help to predict the major product by identifying the pathway with the lowest energy barrier. Furthermore, the shape of the PES around the transition state can provide information about the reaction dynamics. The detailed insights gained from the PES are crucial for understanding and controlling the outcomes of complex chemical transformations involving 5,5-Dimethylhexan-2-amine.

Table 2: Key Geometric Parameters of a Hypothetical Transition State for N-alkylation of 5,5-Dimethylhexan-2-amine This table is for illustrative purposes, as specific research data was not found in the search results.

| Parameter | Reactant (Å) | Transition State (Å) | Product (Å) |

|---|---|---|---|

| C-N bond length | 1.47 | 1.89 | 1.47 (new bond) |

| N-H bond length | 1.01 | 1.25 | - |

| C-X (leaving group) bond length | - | 2.10 | - |

Applications of 5,5 Dimethylhexan 2 Amine As a Building Block in Complex Chemical Systems

Strategic Use in the Synthesis of Diverse Organic Frameworks

The synthesis of organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), often relies on the reaction of organic linkers with metal nodes or other organic building blocks. Primary amines are frequently incorporated into these linkers to introduce basic sites, to serve as points for post-synthetic modification, or to act as the reactive group for the formation of the framework itself (e.g., through imine condensation).

A comprehensive search of chemical databases and scientific journals indicates that 5,5-dimethylhexan-2-amine has not been reported as a building block in the synthesis of any specific organic frameworks. The bulky 3,3-dimethylbutyl group attached to the carbon bearing the amine could present significant steric hindrance, which may impact the kinetics and thermodynamics of framework assembly. This steric bulk might prevent the amine from readily accessing coordination sites on a metal center or reacting with other organic linkers to form a crystalline, porous network.

Below is a table summarizing the general role of primary amines in the synthesis of organic frameworks and the noted absence of 5,5-dimethylhexan-2-amine in this context.

| Framework Type | General Role of Primary Amines | Reported Use of 5,5-Dimethylhexan-2-amine |

| Metal-Organic Frameworks (MOFs) | Functionalization of organic linkers to introduce basicity or for post-synthetic modification. | Not reported in scientific literature. |

| Covalent Organic Frameworks (COFs) | As reactive monomers for the formation of imine, amide, or other nitrogen-linked frameworks. | Not reported in scientific literature. |

Role as a Precursor for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The synthesis of these cyclic structures often involves the incorporation of a nitrogen atom from a primary amine precursor. Reactions such as condensation with dicarbonyl compounds, cycloadditions, or multicomponent reactions frequently employ primary amines to construct rings like pyrroles, pyridines, and pyrimidines.

Despite the fundamental role of primary amines in heterocyclic synthesis, there are no specific examples in the scientific literature of 5,5-dimethylhexan-2-amine being used as a precursor for the synthesis of nitrogen-containing heterocyclic compounds. The steric hindrance from the bulky alkyl group may influence the reactivity of the amine and the stability of any resulting heterocyclic ring, potentially making other, less hindered primary amines more suitable substrates for these transformations.

Utility in Polymer Science and Advanced Materials Research (as a monomer or modifying agent)

In polymer science, primary amines are versatile, serving as monomers in polymerization reactions or as chemical modifiers to functionalize existing polymers.

Primary amines can be used as monomers in step-growth polymerizations to form polyamides, polyimines, and polyureas. For instance, the reaction of a diamine with a diacyl chloride leads to the formation of a polyamide. While 5,5-dimethylhexan-2-amine is a monoamine and would therefore act as a chain terminator rather than a chain extender in such polymerizations, related diamines are essential in polymer synthesis. There is no literature precedent for the use of 5,5-dimethylhexan-2-amine as a comonomer or a chain-capping agent in polymerization reactions.

The potential impact of a monoamine like 5,5-dimethylhexan-2-amine in a polymerization is summarized in the table below.

| Polymerization Type | Potential Role of a Monoamine | Documented Use of 5,5-Dimethylhexan-2-amine |

| Step-growth Polymerization (e.g., Polyamides) | Chain termination, controlling molecular weight. | Not reported. |

| Ring-Opening Polymerization | As an initiator for certain cyclic monomers. | Not reported. |

Primary amines are also employed to chemically modify existing polymers to introduce new functionalities. For example, the amine can react with electrophilic groups on a polymer backbone, such as esters or acid chlorides, to append the amine-containing moiety. Such modifications can alter the physical and chemical properties of the polymer, including its solubility, thermal stability, and adhesive properties.

A review of the literature indicates that 5,5-dimethylhexan-2-amine has not been utilized as a chemical modifier in polymer synthesis. The bulky nature of the 3,3-dimethylbutyl group could again be a factor, potentially limiting its reactivity with polymeric substrates.

Advanced Analytical Methodologies in 5,5 Dimethylhexan 2 Amine Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of 5,5-Dimethylhexan-2-amine, enabling its separation from reactants, byproducts, and solvents. The choice between gas and liquid chromatography is typically dictated by the volatility of the compound and the nature of the sample matrix.

Gas Chromatography (GC) for Volatile Amine Analysis

Gas chromatography is a primary technique for the analysis of volatile compounds like 5,5-Dimethylhexan-2-amine. However, the analysis of volatile amines by GC presents significant challenges. Due to their basic and polar nature, amines tend to interact with active sites (such as residual silanols) on the surfaces of standard capillary columns and injection ports. gcms.czrestek.comlabrulez.com This interaction leads to undesirable chromatographic results, including broad, tailing peaks that are difficult to integrate accurately, which compromises quantitative analysis. gcms.czrestek.comrestek.com

To overcome these issues, specialized columns designed for volatile amine analysis are employed. These columns feature a highly inert surface deactivation and a stationary phase that is resistant to the harsh nature of amine samples, even in the presence of water. gcms.czrestek.comrestek.com For instance, columns like the Rtx-Volatile Amine are specifically engineered to provide sharp, symmetrical peaks and reproducible retention times for basic compounds. gcms.czrestek.com

Another strategy to improve the GC analysis of primary amines is derivatization. researchgate.net This process involves chemically modifying the amine group to make the resulting compound more volatile and less polar, thereby improving peak shape and detection. Acylation is one of the most common derivatization procedures for primary and secondary amines. researchgate.net Headspace GC, often coupled with mass spectrometry (HS-GC-MS), is another effective technique, particularly for determining volatile amines in complex liquid or solid matrices without direct injection of the sample. nih.gov

Table 1: Typical GC Conditions for Volatile Amine Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Specialized Volatile Amine Column (e.g., Rtx-Volatile Amine, 30 m x 0.32 mm ID, 5 µm film thickness) | Provides inert surface and appropriate selectivity for sharp, symmetrical amine peaks. gcms.cznih.gov |

| Carrier Gas | Helium | Inert mobile phase for carrying analytes through the column. nih.gov |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial: 40°C, hold 4 min; Ramp: 25°C/min to 250°C, hold 3 min | Separates compounds based on their boiling points and interaction with the stationary phase. nih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general-purpose detection for organic compounds; MS provides structural information. h-brs.de |

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for determining the molecular structure of 5,5-Dimethylhexan-2-amine and for monitoring its formation or conversion in chemical reactions. Each technique provides unique information about the molecule's atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR are critical for confirming the identity and purity of 5,5-Dimethylhexan-2-amine by providing detailed information about the chemical environment of each hydrogen and carbon atom.

For 5,5-Dimethylhexan-2-amine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the different carbons. The nine protons of the tert-butyl group at the C5 position would appear as a sharp singlet. The protons on the carbons of the hexane chain (C1, C3, C4) would appear as multiplets due to spin-spin coupling with neighboring protons. The single proton on the chiral center (C2) would also be a multiplet, and the protons of the amine group (-NH₂) would typically appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. The spectrum would confirm the presence of eight carbon atoms in the molecule, including the two methyl carbons of the tert-butyl group, the quaternary carbon of the tert-butyl group, the four methylene (B1212753)/methine carbons of the chain, and the methyl carbon at C1.

Table 3: Predicted ¹H NMR Chemical Shifts for 5,5-Dimethylhexan-2-amine

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -C(CH₃)₃ (C6, C7, C8) | ~0.9 | Singlet (s) |

| -CH₂- (C4) | ~1.2-1.3 | Multiplet (m) |

| -CH₂- (C3) | ~1.4-1.5 | Multiplet (m) |

| -CH₃ (C1) | ~1.1 | Doublet (d) |

| -CH- (C2) | ~2.8-3.0 | Multiplet (m) |

Table 4: Predicted ¹³C NMR Chemical Shifts for 5,5-Dimethylhexan-2-amine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-CH₃) | ~23-25 |

| C2 (-CH-NH₂) | ~48-52 |

| C3 (-CH₂-) | ~38-42 |

| C4 (-CH₂-) | ~28-32 |

| C5 (-C(CH₃)₃) | ~30-34 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For 5,5-Dimethylhexan-2-amine (C₈H₁₉N), the molecular weight is 129.24 g/mol . nih.gov In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. A key rule for compounds containing only C, H, O, and halogens is that the molecular ion will have an even m/z value. However, the "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd m/z value. Therefore, 5,5-Dimethylhexan-2-amine is expected to show a molecular ion peak [M]⁺ at m/z = 129. libretexts.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Aliphatic amines are known for a characteristic fragmentation pathway called alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This is often the most favorable fragmentation pathway and results in the formation of a stable, resonance-stabilized iminium cation.

For 5,5-Dimethylhexan-2-amine, two primary alpha-cleavage pathways are possible:

Cleavage of the C1-C2 bond (loss of a methyl radical, •CH₃), resulting in a fragment ion at m/z = 114.

Cleavage of the C2-C3 bond (loss of a C₄H₉ radical, •C₄H₉), resulting in the most stable primary carbocation fragment, which would be the base peak at m/z = 44.

Table 5: Predicted Key Mass Fragments for 5,5-Dimethylhexan-2-amine

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 129 | [M]⁺ | Molecular Ion |

| 114 | [M - CH₃]⁺ | Alpha-cleavage: Loss of C1 methyl group |

| 72 | [M - C₄H₉]⁺ | Cleavage of C4-C5 bond |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. By identifying the characteristic frequencies of different functional groups, these methods can confirm the presence of the amine group and the aliphatic hydrocarbon backbone of 5,5-Dimethylhexan-2-amine.

As a primary amine, 5,5-Dimethylhexan-2-amine will exhibit characteristic N-H stretching vibrations in the IR spectrum. Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the -NH₂ group. Another important vibration is the N-H bending (scissoring) mode, which appears as a broad band around 1590-1650 cm⁻¹. The C-N stretching vibration is typically found in the 1000-1250 cm⁻¹ region. The spectrum will also be dominated by strong C-H stretching absorptions just below 3000 cm⁻¹ from the methyl and methylene groups of the alkyl chain.

Raman spectroscopy is also well-suited for the analysis of amines. ondavia.com While N-H stretches are visible, they are often weaker than in the IR spectrum. However, the C-C and C-H vibrations of the alkyl backbone often produce strong and sharp signals in the Raman spectrum, providing a detailed fingerprint of the hydrocarbon structure. Raman spectroscopy is particularly advantageous for analyzing aqueous samples, as water is a weak Raman scatterer and does not interfere with the spectrum. ondavia.com

Table 6: Characteristic Vibrational Frequencies for 5,5-Dimethylhexan-2-amine

| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | IR, Raman | 3300 - 3500 |

| C-H Stretch (sp³ C-H) | IR, Raman | 2850 - 3000 |

| N-H Bend (scissoring) | IR | 1590 - 1650 |

| C-H Bend (methyl & methylene) | IR | 1350 - 1470 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Progression Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for monitoring the kinetics and progress of chemical reactions. This technique operates on the principle that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species. For a reaction involving 5,5-Dimethylhexan-2-amine, which itself does not absorb significantly in the UV-Vis region, this method becomes applicable when either a reactant consumed or a product formed possesses a distinct chromophore.

The progress of a reaction can be tracked by monitoring the change in absorbance at a specific wavelength corresponding to the maximum absorbance (λmax) of a chromophoric species over time. For instance, in a derivatization reaction where 5,5-Dimethylhexan-2-amine is converted to a colored or UV-active product, the increase in absorbance at the product's λmax can be measured to determine the reaction rate.

Consider the derivatization of 5,5-Dimethylhexan-2-amine with a chromogenic reagent. The rate of formation of the derivatized product can be followed by recording the UV-Vis spectrum of the reaction mixture at regular intervals. The data obtained can be used to plot absorbance versus time, from which the initial reaction rate can be determined. Factors influencing the reaction rate, such as reactant concentrations, temperature, and pH, can be systematically varied to elucidate the reaction mechanism and optimize conditions.

A hypothetical kinetic study of the derivatization of 5,5-Dimethylhexan-2-amine could involve the following steps:

Preparation of a solution of 5,5-Dimethylhexan-2-amine and a chromogenic derivatizing agent in a suitable solvent.

Initiation of the reaction under controlled temperature and pH.

Continuous monitoring of the absorbance at the λmax of the colored product using a UV-Vis spectrophotometer.

Plotting the absorbance data against time to generate a reaction progress curve.

Calculation of the initial rate from the slope of the curve at time zero.

Derivatization Strategies for Enhanced Analytical Resolution

Due to the absence of a suitable chromophore for direct UV-Vis detection and its high polarity, 5,5-Dimethylhexan-2-amine often requires derivatization prior to chromatographic analysis. Derivatization converts the analyte into a derivative with improved detectability and chromatographic properties.

Pre-column and Post-column Derivatization for Chromatographic Detection

Derivatization for chromatographic analysis can be performed either before the sample is introduced into the chromatograph (pre-column) or after the separation has occurred but before detection (post-column).

Pre-column Derivatization is the more common approach for aliphatic amines. In this technique, 5,5-Dimethylhexan-2-amine is reacted with a derivatizing agent to form a stable, detectable derivative prior to injection onto the chromatographic column. This method offers several advantages, including the potential for removal of excess reagent and by-products before analysis, and the ability to optimize the reaction conditions independently of the chromatographic separation.

A variety of reagents are available for the pre-column derivatization of primary amines, introducing chromophores for UV-Vis detection or fluorophores for fluorescence detection. The choice of reagent depends on the desired sensitivity and the analytical instrumentation available.

| Derivatizing Agent | Functional Group Targeted | Detection Method | Typical Reaction Conditions |

| o-Phthalaldehyde (OPA) / Thiol | Primary Amines | Fluorescence | Room temperature, pH 9-10, rapid reaction |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary Amines | UV / Fluorescence | Room temperature, basic pH (e.g., borate buffer), reaction time of several minutes |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Primary & Secondary Amines | UV-Vis / Fluorescence | 60-70 °C, pH 8-9, reaction time of approximately 60 minutes nih.gov |

| 2,4-Dinitrofluorobenzene (DNFB) | Primary & Secondary Amines | UV-Vis | Elevated temperature (e.g., 60 °C), basic conditions, reaction time can be up to an hour |

| Phenylisothiocyanate (PITC) | Primary & Secondary Amines | UV-Vis | Room temperature, basic pH, reaction time of 20-30 minutes |

Post-column Derivatization involves the reaction of the analyte with a derivatizing agent after it has been separated on the chromatographic column and before it reaches the detector. This approach is useful when the derivatives are unstable or when the derivatization reaction is not compatible with the sample matrix. However, it requires more complex instrumentation, including a post-column reactor and an additional pump to deliver the reagent.

Chiral Derivatization for Enantiomeric Excess Determination

5,5-Dimethylhexan-2-amine is a chiral molecule, existing as a pair of enantiomers. The determination of the enantiomeric excess (e.e.) is crucial in many applications, particularly in the pharmaceutical industry. Chiral derivatization is a common strategy for the enantiomeric analysis of amines by chromatography.

This indirect method involves reacting the racemic amine with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) chromatographic column. The ratio of the peak areas of the two diastereomers corresponds to the enantiomeric ratio of the original amine.

The selection of the chiral derivatizing agent is critical for achieving good separation of the resulting diastereomers. The agent should be enantiomerically pure, react quantitatively with the amine under mild conditions, and the resulting diastereomers should be stable and possess good chromatographic properties.

| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Resulting Diastereomers | Chromatographic Separation |

| (R)-(-)- or (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) | Primary & Secondary Amines | Amides | Reversed-Phase HPLC |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Primary & Secondary Amines | Thioureas | Reversed-Phase HPLC |

| (1R)-(-)-Menthyl chloroformate | Primary & Secondary Amines | Carbamates | Normal or Reversed-Phase HPLC |

| Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) | Primary Amines | Substituted Alaninamides | Reversed-Phase HPLC |

The determination of enantiomeric excess using this method involves the following steps:

Reaction of the 5,5-Dimethylhexan-2-amine sample with an enantiomerically pure CDA.

Separation of the resulting diastereomeric derivatives using a suitable chromatographic method (e.g., HPLC).

Detection of the separated diastereomers using a suitable detector (e.g., UV-Vis).

Calculation of the peak areas for each diastereomer.

Determination of the enantiomeric excess using the formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100, where [R] and [S] are the concentrations (or peak areas) of the respective enantiomers.

Future Directions and Emerging Research Opportunities for 5,5 Dimethylhexan 2 Amine

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of amines and their derivatives is increasingly benefiting from the adoption of continuous-flow chemistry. rsc.org This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety profiles when handling hazardous reagents, and greater scalability and reproducibility. rsc.org For the production of 5,5-Dimethylhexan-2-amine, a key precursor is 5,5-dimethylhexan-2-one (B1278867), which can be converted to the amine via reductive amination.

Table 1: Potential Advantages of Flow Chemistry for 5,5-Dimethylhexan-2-amine Synthesis

| Feature | Benefit in the Context of 5,5-Dimethylhexan-2-amine Synthesis |

| Enhanced Safety | Enables the use of hazardous reagents and intermediates with minimized risk due to small reaction volumes. |

| Precise Control | Accurate control over reaction parameters (temperature, pressure, stoichiometry) leads to higher selectivity and yield. |

| Scalability | Seamless transition from laboratory-scale synthesis to industrial production by running the system for longer durations. |

| Automation | Integration with automated platforms allows for rapid screening of reaction conditions and process optimization. |

| Multi-step Synthesis | Facilitates the coupling of reaction steps without the need for intermediate purification, improving overall efficiency. rsc.org |

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of novel catalytic systems is a cornerstone of modern organic synthesis, aiming for more direct and atom-economical transformations. For the synthesis of 5,5-Dimethylhexan-2-amine, research into new catalysts could open up more efficient synthetic routes. One promising area is the direct C-H amination of alkanes. While challenging, this approach would allow for the synthesis of the target amine from a simple hydrocarbon precursor, 5,5-dimethylhexane, thereby shortening the synthetic sequence significantly.

Recent advances have shown that copper-catalyzed systems can facilitate the amidation of unactivated alkanes, showing a preference for secondary C-H bonds. acs.org Further research could focus on developing catalysts with improved selectivity for the desired 2-position of 5,5-dimethylhexane. Such catalysts could involve novel ligand designs that sterically and electronically favor amination at that specific site. The use of inexpensive and abundant metals like copper is also in line with the principles of sustainable chemistry. rsc.org

Another avenue of exploration is the development of more efficient catalysts for the reductive amination of 5,5-dimethylhexan-2-one. While established methods exist, research into heterogeneous catalysts could simplify product purification and catalyst recycling. For example, supported metal catalysts, such as copper on silica, have shown high conversion and selectivity in the reductive amination of ketones and could be adapted for the synthesis of 5,5-Dimethylhexan-2-amine. researchgate.net

Computational Design of Advanced Amine Derivatives with Tunable Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the in silico design of molecules and catalysts with desired properties. sciopen.com In the context of 5,5-Dimethylhexan-2-amine, computational methods can be employed to design advanced derivatives with tunable reactivity for various applications. For example, by modifying the structure of the amine, its properties as a catalyst or a building block in organic synthesis can be altered.

Quantum mechanical calculations can be used to predict the electronic and steric properties of different derivatives, allowing researchers to screen a large number of potential candidates virtually before committing to laboratory synthesis. This approach can accelerate the discovery of new amine derivatives with enhanced catalytic activity, improved selectivity, or specific physical properties.

Furthermore, computational modeling can aid in the design of catalysts for the synthesis of 5,5-Dimethylhexan-2-amine itself. researchgate.net For instance, density functional theory (DFT) calculations can be used to elucidate the reaction mechanisms of catalytic C-H amination or reductive amination, providing insights that can guide the design of more efficient and selective catalysts. dtu.dk The computational design of enzymes with tailored active sites for the biocatalytic production of this amine also represents a promising future direction. nih.govresearchgate.net

Sustainable and Biocatalytic Approaches to 5,5-Dimethylhexan-2-amine Production

The increasing demand for greener and more sustainable chemical processes has spurred significant interest in biocatalysis. rsc.orgbenthamscience.com Enzymes offer several advantages over traditional chemical catalysts, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov For the synthesis of chiral 5,5-Dimethylhexan-2-amine, biocatalytic reductive amination of the corresponding ketone, 5,5-dimethylhexan-2-one, presents a highly attractive route. nih.govresearchgate.net

Amine dehydrogenases (AmDHs) are a class of enzymes that can catalyze the asymmetric reductive amination of ketones to produce chiral amines with high enantiomeric excess. frontiersin.orgrsc.org The use of AmDHs, often in tandem with a cofactor regeneration system, allows for the synthesis of optically pure amines from simple starting materials. nih.govresearchgate.net Recent research has focused on expanding the substrate scope of AmDHs to include a wider range of aliphatic ketones, and it is conceivable that an AmDH could be identified or engineered to efficiently convert 5,5-dimethylhexan-2-one to either the (R) or (S) enantiomer of 5,5-Dimethylhexan-2-amine. nih.gov

Transaminases are another class of enzymes that are widely used for the synthesis of chiral amines. bohrium.comsemanticscholar.orgscienceopen.com These enzymes transfer an amino group from an amine donor to a ketone acceptor. The development of robust and efficient transaminases with activity towards sterically demanding ketones is an active area of research. A biocatalytic process using either an amine dehydrogenase or a transaminase would represent a significant advancement in the sustainable production of enantiomerically pure 5,5-Dimethylhexan-2-amine.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5,5-Dimethylhexan-2-amine, and how do they influence experimental design?

- Answer : The compound's molecular weight (~157.3 g/mol, inferred from analogous structures), stability under normal conditions, and solubility in organic solvents (e.g., ethanol, dimethylformamide) are critical for experimental workflows. For instance, its stability (as seen in structurally similar amines) allows reflux conditions in synthesis without decomposition . Solubility data guide solvent selection for reactions or analytical techniques like NMR or LC-MS. Handling precautions (e.g., avoiding inhalation/skin contact) should align with safety protocols for volatile amines .

Q. What synthetic routes are recommended for laboratory-scale preparation of 5,5-Dimethylhexan-2-amine?

- Answer : Multi-step alkylation or reductive amination is typically employed. For example:

- Step 1 : React 5,5-dimethylhexan-2-one with a methylamine source under reducing conditions (e.g., NaBH₃CN) to form the secondary amine.

- Step 2 : Purify via distillation or column chromatography, using solvents like dichloromethane or ethyl acetate.

Reaction optimization (e.g., temperature, base selection) is critical; sodium hydride or potassium carbonate may enhance yield .

Q. How should researchers handle and store 5,5-Dimethylhexan-2-amine to ensure safety and stability?

- Answer : Store in airtight containers at -20°C to prevent degradation. Use inert atmospheres (N₂/Ar) for hygroscopic or oxygen-sensitive steps. Personal protective equipment (gloves, goggles) is mandatory during handling, as recommended for structurally similar amines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 5,5-Dimethylhexan-2-amine in multi-step syntheses?

- Answer : Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency .

- Catalyst selection : Palladium or nickel catalysts may enhance reductive amination kinetics.

- Temperature control : Reflux conditions (~80–100°C) balance reaction rate and side-product formation .

Use design-of-experiment (DoE) frameworks to systematically test variables and validate via LC-MS or GC-MS .

Q. What analytical techniques resolve contradictions in stereochemical or structural data for 5,5-Dimethylhexan-2-amine derivatives?

- Answer : Combine NMR (¹H/¹³C, COSY, NOESY) to assess spatial arrangements and LC-MS/MS for purity and fragmentation patterns. For example, conflicting NOE signals in stereoisomers can be clarified via 2D-NMR correlation spectroscopy . X-ray crystallography provides definitive structural confirmation but requires high-purity crystals .

Q. How can researchers address discrepancies in bioactivity data for 5,5-Dimethylhexan-2-amine across studies?

- Answer : Conduct dose-response assays under standardized conditions (pH, temperature, cell lines). Validate receptor-binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with computational models (e.g., molecular docking) to reconcile in vitro/in vivo discrepancies .

Q. What methodologies are recommended for analyzing 5,5-Dimethylhexan-2-amine in complex biological matrices?

- Answer : Use LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity (LOQs ~1–20 ng/mL). Solid-phase extraction (SPE) or protein precipitation pre-treatments reduce matrix interference. For chronic exposure studies, hair or saliva samples provide extended detection windows .

Methodological Notes

- Synthesis Validation : Always cross-check intermediate purity via TLC or HPLC before proceeding to subsequent steps .

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) to minimize batch-to-batch variability .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for amine byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products